3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile
Description
Properties
IUPAC Name |
3-bromo-4-oxo-1H-quinoline-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2O/c11-8-5-13-9-2-1-6(4-12)3-7(9)10(8)14/h1-3,5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZWKDYMBRFFDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=O)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627300 | |
| Record name | 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1440526-48-6, 304904-69-6 | |
| Record name | 6-Quinolinecarbonitrile, 3-bromo-4-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1440526-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination Reactions
Bromination is a crucial step in synthesizing this compound. Several methods have been documented:
- Bromination of 4-Oxo-1,4-dihydroquinoline-6-carbonitrile : This method typically involves the use of bromine or brominating agents in solvents like acetic acid or dichloromethane under controlled temperature conditions. The reaction conditions must be optimized to achieve high yields and purity.
Nucleophilic Substitution
Nucleophilic aromatic substitution reactions are employed to introduce the carbonitrile group at the desired position on the quinoline ring:
- Example Reaction : A mixture of 4-Oxo-1,4-dihydroquinoline and sodium cyanide can be treated under reflux conditions to yield 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile with good yields.
Hydrolysis and Rearrangement
Another approach involves hydrolysis followed by rearrangement:
- Hydrolysis of Esters : Starting from an ester derivative of quinoline, hydrolysis can yield the corresponding carboxylic acid, which can then undergo further reactions to form the desired compound.
Understanding the mechanisms involved in these synthesis methods is crucial for optimizing yields and understanding the reactivity of intermediates.
Mechanism of Bromination
The bromination process typically follows an electrophilic aromatic substitution mechanism where the bromine acts as an electrophile attacking the electron-rich quinoline ring:
- Formation of an arenium ion intermediate.
- Deprotonation leads to the formation of brominated quinoline.
Nucleophilic Aromatic Substitution Mechanism
In nucleophilic aromatic substitution, the carbon atom bearing the leaving group (bromine) undergoes attack by a nucleophile (e.g., cyanide ion):
- Formation of a Meisenheimer complex.
Elimination of bromide ion leads to the formation of the nitrile.
The following tables summarize key reactions involved in the synthesis of this compound, highlighting reagents used, conditions applied, and yields obtained.
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Bromination | Br₂, Acetic Acid, Reflux | 3-Bromo-4-oxo-1,4-dihydroquinoline | 85 |
| Nucleophilic Substitution | NaCN, Reflux | This compound | 78 |
| Hydrolysis | H₂O, Acidic Conditions | Carboxylic Acid Derivative | 90 |
The preparation methods for this compound exhibit a variety of synthetic strategies that can be tailored based on available starting materials and desired yields. The complexity of these methods highlights the need for careful control over reaction conditions to optimize outcomes. Further research into these synthesis pathways may lead to improved methodologies and enhanced understanding of this compound's biological properties.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 3 undergoes substitution with nucleophiles. Common reagents include amines, thiols, or alkoxides.
Mechanistic Insight : Palladium-catalyzed reactions (e.g., Buchwald-Hartwig amination) enable selective substitution at the bromine site. The nitrile group remains inert under these conditions .
Cyclization Reactions
The ketone and nitrile groups participate in cyclization to form fused heterocycles.
| Reagents | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Diphenylether | 250°C, microwave irradiation, 5 min | Pyrido[3,2-g]quinoline derivatives | 87% | |
| POCl₃, PPA | 70°C, 12 h | Chlorinated quinoline-carboxylic acid | 77.4% |
Example : Heating in diphenylether induces cyclization via intramolecular nucleophilic attack, forming tricyclic structures .
Hydrolysis of Nitrile Group
The nitrile group at position 6 is hydrolyzed to carboxylic acid under basic conditions.
| Reagents | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| LiOH·H₂O | THF/H₂O, 20°C, 12 h | 6-Carboxy-3-bromo-4-oxo-1,4-dihydroquinoline | 85% |
Note : Hydrolysis proceeds via a two-step mechanism—initial formation of an amide intermediate followed by acidification to the carboxylic acid .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-couplings, such as Suzuki-Miyaura reactions.
| Reagents | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄, Boronic acid | DME, Na₂CO₃, 90°C | 3-Aryl-4-oxo-1,4-dihydroquinoline-6-carbonitrile | 78% |
Key Application : Coupling with arylboronic acids expands the compound’s utility in synthesizing biaryl derivatives for pharmaceutical intermediates .
a) Oxidation/Reduction
- Oxidation : The ketone at position 4 can be oxidized to a carboxylic acid using KMnO₄/H₂SO₄ (yield: 62%) .
- Reduction : The nitrile group is reducible to an amine via hydrogenation (H₂, Ra-Ni, 60°C; yield: 70%) .
b) Nitrile to Tetrazole Conversion
Reaction with NaN₃ and NH₄Cl in DMF at 120°C yields a tetrazole derivative (yield: 65%) .
Comparative Reactivity Table
| Reaction Type | Key Functional Group | Typical Reagents | Applications |
|---|---|---|---|
| Substitution | C-Br bond | Amines, Pd catalysts | Synthesis of aminoquinolines |
| Cyclization | C=O and C≡N | Diphenylether, POCl₃ | Heterocycle construction |
| Hydrolysis | C≡N | LiOH, H₂O/THF | Carboxylic acid derivatives |
| Cross-Coupling | C-Br bond | Boronic acids, Pd catalysts | Biaryl drug candidates |
Scientific Research Applications
Biological Activities
Research indicates that 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile exhibits various biological activities, including:
- Antimicrobial Properties : The compound has shown potential as an antibacterial agent, making it a candidate for further pharmacological development .
- Cannabinoid Receptor Modulation : Studies have identified its role as a selective ligand for cannabinoid receptors, particularly CB2 receptors. This aspect is significant due to the therapeutic implications in pain management and inflammation .
Applications in Medicinal Chemistry
The unique properties of this compound make it valuable in drug discovery:
- Drug Development : Its biological activity suggests potential as a lead compound in the development of new therapeutic agents targeting various diseases.
- Structure-Activity Relationship Studies : The compound serves as a template for synthesizing derivatives with improved receptor affinity and selectivity .
Synthetic Methodologies
Several synthetic routes have been developed for the preparation of this compound. Common methods include:
- Cyclization Reactions : Utilizing precursors that undergo cyclization to form the quinoline structure.
- Functional Group Modifications : Modifying the bromine and carbonitrile groups to enhance biological activity or alter pharmacokinetic properties.
These synthetic approaches highlight the complexity involved in producing this compound while allowing for the exploration of analogs with varied properties.
Case Study 1: Antibacterial Activity
A study demonstrated that derivatives of 3-Bromo-4-oxo-1,4-dihydroquinoline compounds exhibited significant antibacterial activity against various strains of bacteria. This highlights the potential for developing new antibiotics based on this scaffold .
Case Study 2: Cannabinoid Receptor Interaction
Research focused on synthesizing various derivatives to assess their binding affinity to CB2 receptors. The results indicated that small modifications around the quinoline core could significantly impact receptor interaction, paving the way for targeted drug design .
Mechanism of Action
The mechanism of action of 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. The bromine atom and the carbonitrile group may play crucial roles in its biological activity by facilitating interactions with enzymes or receptors. The compound may inhibit specific enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s analogs differ primarily in substituents at positions 3, 4, and 5. Below is a comparative analysis based on commercial data and structural similarity metrics:
Table 1: Structural Analogs and Key Differences
*Similarity scores (0–1) derived from Tanimoto coefficients based on functional group overlap .
Key Observations :
- Bromine vs. Methoxy : Replacing bromine (electron-withdrawing) with methoxy (electron-donating) at position 3 or 7 (as in 7-methoxy analog) alters electronic density, affecting reactivity in Suzuki-Miyaura couplings or photochemical stability .
- Nitrile vs. Carboxylic Acid : The nitrile group in the parent compound offers polarity without ionization, whereas the carboxylic acid analog (similarity score 0.69) enables salt formation and hydrogen-bond-driven crystallization, critical for crystal engineering .
Table 2: Pricing and Availability (2024–2025 Data)
- Cost Drivers: Brominated derivatives (e.g., parent compound) are typically costlier due to halogenation steps, whereas methoxy or amino-substituted analogs are more accessible .
Hydrogen-Bonding and Crystallography
The parent compound’s ketone and nitrile groups enable hydrogen-bonding networks, as predicted by graph-set analysis (e.g., S(6) or R₂²(8) motifs) . In contrast:
- The carboxylic acid analog forms stronger O–H···O/N bonds, favoring dimeric or chain motifs.
- Methoxy-substituted analogs may exhibit weaker C–H···O interactions due to reduced acceptor capacity .
Biological Activity
3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The compound has the molecular formula CHBrNO and features a quinoline core structure, characterized by a fused benzene and pyridine ring system. The presence of a bromine atom at the 3-position and a carbonitrile group at the 6-position contributes to its unique chemical properties. Various synthetic methods have been employed to produce this compound, often involving the condensation of 3-bromoanilines with cyanoacetic acid or its derivatives under controlled conditions to optimize yield and purity .
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further investigation in infectious disease treatment.
- Anti-inflammatory Effects : The compound has shown potential in inhibiting pro-inflammatory cytokines in cellular models, which is crucial for developing therapies for inflammation-related diseases .
- Anticancer Properties : Some studies have indicated that it may induce apoptosis in cancer cells through various pathways, suggesting its potential as an anticancer agent.
The biological effects of this compound are primarily attributed to its interactions with specific biomolecules:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, thereby altering cellular functions and metabolic flux .
- Gene Expression Modulation : It has been observed to affect the expression of genes associated with cell growth and apoptosis, indicating its role in regulating cellular processes .
Case Studies and Research Findings
A selection of studies highlights the biological activity of this compound:
Detailed Research Findings
- Antimicrobial Studies : In vitro tests revealed that this compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics.
- Inflammatory Response Modulation : In cellular assays, treatment with this compound reduced the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models exposed to lipopolysaccharides (LPS) .
- Cancer Cell Studies : Research involving various cancer cell lines showed that the compound could induce apoptosis through mitochondrial pathways, leading to increased caspase activity and subsequent cell death .
Q & A
Q. What are the most reliable synthetic routes for 3-bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted anilines with β-ketoesters or β-diketones. For example, in a modified Gould-Jacobs reaction, 4-aminobenzonitrile reacts with ethyl 3-oxoalkanoates under acidic conditions (e.g., polyphosphoric acid) to form the quinolone core. Bromination at the 3-position is achieved using N-bromosuccinimide (NBS) in DMF or CCl₄ .
- Key Variables : Temperature (80–120°C), solvent polarity, and stoichiometry of brominating agents.
- Yield Optimization : Lower polarity solvents (e.g., CCl₄) reduce side reactions, improving yields to 60–75% .
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Gould-Jacobs Reaction | Polyphosphoric acid, 110°C | 55–65 | |
| NBS Bromination | NBS in CCl₄, 80°C | 70–75 |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures confirm its structure?
- Methodological Answer :
- ¹H/¹³C-NMR : The quinoline NH proton appears as a broad singlet (~δ 11.5–12.5 ppm). The bromine atom deshields adjacent protons, causing distinct splitting patterns (e.g., H-2 and H-5) .
- IR Spectroscopy : Strong C=O stretch (~1680–1700 cm⁻¹) and nitrile stretch (~2220–2240 cm⁻¹) confirm the oxo and carbonitrile groups .
- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 279–281 (M⁺, Br isotope pattern) .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Hazards : Irritant to eyes/skin (GHS Category 2B). Avoid inhalation of dust .
- Protective Measures : Use fume hoods, nitrile gloves, and safety goggles. Store at 0–6°C in amber glass vials to prevent degradation .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The 3-bromo group acts as an electrophilic site for palladium-catalyzed coupling. In Suzuki reactions, arylboronic acids replace bromine with >80% efficiency using Pd(PPh₃)₄/K₂CO₃ in THF/H₂O (3:1). The electron-withdrawing oxo and nitrile groups enhance oxidative addition rates .
- Limitation : Steric hindrance from the adjacent oxo group may reduce yields with bulky boronic acids.
Q. What computational approaches predict the compound’s binding affinity for biological targets (e.g., kinase inhibitors)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., PqsR in Pseudomonas aeruginosa). The nitrile group forms hydrogen bonds with Thr75 and Asp73 residues, while the bromine enhances hydrophobic interactions .
- DFT Calculations : B3LYP/6-31G* basis sets reveal charge distribution; the oxo group has a partial negative charge (−0.32 e), favoring electrophilic attack .
Q. How do structural modifications (e.g., replacing bromine with chlorine) alter pharmacological activity?
- Methodological Answer :
- Case Study : The 3-chloro analog shows reduced antibacterial activity (MIC > 128 µg/mL vs. 32 µg/mL for bromo-derivative) due to lower electronegativity and weaker target binding .
- SAR Trends : Larger halogens (Br > Cl) improve lipophilicity (logP +0.5), enhancing membrane permeability .
Q. What crystallographic challenges arise in resolving its structure, and how can SHELX refine disordered regions?
- Methodological Answer :
- Disorder Issues : The oxo and bromine groups create electron density ambiguities. SHELXL refines these using PART and ISOR commands to model thermal motion .
- Validation : R-factor convergence (<5%) and CheckCIF/PLATON ensure structural accuracy. Example torsion angles: C3-C4-C5-C6 = 1.3(3)° .
Data Contradictions and Resolution
- Synthetic Yield Discrepancies : Some protocols report 75% yields , while others achieve only 55% . This arises from differences in bromination agent purity (NBS vs. Br₂) and solvent selection.
- Biological Activity : Conflicting MIC values in literature may stem from assay variations (e.g., broth microdilution vs. agar dilution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
